Specific Scientific Field: Biochemistry and Cancer Research
Methods of Application: DTBP is used to modify diatomaceous earth (AD) particles, which are then combined with a syringe filter system for nucleic acid and protein separation from various cancer cells . The DTBP-based AD system can separate DNA and proteins within 40 minutes .
Results or Outcomes: The DTBP-based AD syringe filter system showed good rapidity, efficiency, and affordability in the separation of biomolecules from single samples for the early diagnosis and clinical analysis of cancers .
Specific Scientific Field: Protein Analysis and Chromatography
Application Summary: DTBP is used to reversibly crosslink and stabilize protein-protein interactions . It is also used to stabilize protein interactions prior to Chromatin Immunoprecipitation (ChIP) assays to capture indirect protein interactions .
Methods of Application: DTBP contains an amine-reactive imidoester at each end of an 8-atom spacer arm. Imidoesters react with primary amines at pH 8-10 to form stable amidine bonds . The crosslinks can be easily reversed by the addition of 100-150 mM DTT at 37°C for 30 minutes .
Results or Outcomes: DTBP crosslinks can be easily reversed, making it a valuable tool for studying protein-protein interactions .
Dimethyl 3,3'-thiodipropanoate is an organic compound with the molecular formula and a molecular weight of approximately 206.26 g/mol. It is classified as a thioester, specifically a dimethyl ester of 3,3'-thiodipropionic acid. The compound appears as a colorless to light yellow liquid and has a strong, pungent odor. It is commonly used in various chemical synthesis processes and has applications in the fields of organic chemistry and materials science .
Several methods exist for synthesizing dimethyl 3,3'-thiodipropanoate:
Dimethyl 3,3'-thiodipropanoate has several practical applications:
Interaction studies involving dimethyl 3,3'-thiodipropanoate typically focus on its reactivity with various nucleophiles and electrophiles. Such studies help elucidate its behavior in synthetic pathways and its potential interactions with biological systems. Research indicates that compounds with similar thioester functionalities often exhibit significant reactivity towards amines and alcohols, which could be relevant for developing new pharmaceuticals or agrochemicals .
Dimethyl 3,3'-thiodipropanoate shares structural similarities with several other compounds. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl adipate | A diester without sulfur functionality | |
| Dimethyl malonate | Contains a dicarboxylate structure | |
| Dimethyl succinate | A saturated dicarboxylic acid derivative | |
| Dimethyl thiodipropionate | Similar thioester structure but different chain length |
The uniqueness of dimethyl 3,3'-thiodipropanoate lies in its thioether linkage between two propionic acid units, which imparts distinct chemical reactivity compared to other esters .
Irritant